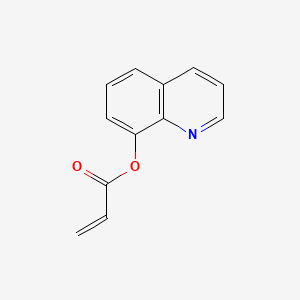
quinolin-8-yl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
quinolin-8-yl acrylate can be synthesized through various chemical routes. One common method involves the esterification of quinoline-8-ol with acryloyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or column chromatography.
In an industrial setting, the production of 8-quinolyl acrylate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
quinolin-8-yl acrylate undergoes several types of chemical reactions, including:
Polymerization: It can polymerize to form poly(8-quinolyl acrylate), which has applications in materials science.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the acrylate group is replaced by other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to various derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
quinolin-8-yl acrylate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a cross-coupling reagent in the synthesis of complex organic molecules.
Fluorescent Probes: Due to its fluorescent properties, it is used in biological assays and imaging.
Material Science: It is used in the development of new materials, including polymers and coatings.
Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug discovery.
Wirkmechanismus
The mechanism of action of 8-quinolyl acrylate in its various applications involves its ability to form stable complexes with metals and other substrates. In fluorescent applications, the compound’s quinoline ring system interacts with light, leading to fluorescence . In cross-coupling reactions, the acrylate group acts as a reactive site for forming new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
quinolin-8-yl acrylate can be compared with other quinoline derivatives such as:
Quinoline-8-ol: Similar in structure but lacks the acrylate group, making it less reactive in certain synthetic applications.
Quinoline-8-carboxylate: Contains a carboxylate group instead of an acrylate group, leading to different reactivity and applications.
Quinoline-8-sulfonate: Contains a sulfonate group, which imparts different solubility and reactivity properties.
This compound is unique due to its combination of the quinoline ring and acrylate group, making it versatile in both synthetic and analytical applications .
Eigenschaften
CAS-Nummer |
34493-87-3 |
|---|---|
Molekularformel |
C12H9NO2 |
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
quinolin-8-yl prop-2-enoate |
InChI |
InChI=1S/C12H9NO2/c1-2-11(14)15-10-7-3-5-9-6-4-8-13-12(9)10/h2-8H,1H2 |
InChI-Schlüssel |
XJCKBNNSMUEHQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OC1=CC=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















